molecular formula C17H12ClN3O B5889540 N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide

Cat. No.: B5889540
M. Wt: 309.7 g/mol
InChI Key: RAUSOFZQJPBNQK-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide is a complex organic compound that belongs to the class of indoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chloro-substituted indoloquinazoline core with a formamide functional group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoloquinazoline Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzylamine, with an appropriate aldehyde or ketone to form the indoloquinazoline skeleton.

    Formylation: The final step involves the formylation of the amine group at the 12-position using formic acid or formic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indoloquinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the indoloquinazoline core, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide can be compared with other similar compounds, such as:

    Indoloquinazoline Derivatives: These compounds share the indoloquinazoline core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

    Chloro-substituted Indoloquinazolines: Compounds with different positions or numbers of chloro substituents, which can affect their reactivity and biological activity.

    Formamide Derivatives: Compounds with different aromatic or heterocyclic cores but containing the formamide functional group, which can influence their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of the indoloquinazoline core, chloro substituent, and formamide group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-10-20-14-7-6-11(18)8-13(14)17-16(19-9-22)12-4-2-3-5-15(12)21(10)17/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSOFZQJPBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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